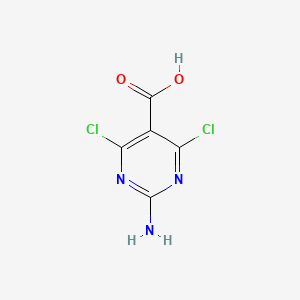

2-Amino-4,6-dichloro-pyrimidine-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-4,6-dichloro-pyrimidine-5-carboxylic acid is a pyrimidine derivative . Pyrimidine is the second heteroaromatic ring present in pharmaceutically active compounds . Functionalized pyrimidines with amino and halogen groups become suitable precursors for a number of structural alterations in the synthesis of pyrimidine-based compounds .

Synthesis Analysis

The synthesis of this compound involves various methods. One method involves the Vilsmeier–Haack reaction, which efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . Another regioselective synthetic strategy is to obtain 2-chloropyrimidines from available 2,4-dichloropyrimidines through regioselective dechlorination . These synthetic protocols are complementary to the conventional synthesis of pyrimidines and analogues through the reaction between β-dicarbonyl compounds (and its synthons) and components with an N–C–N fragment (urea, thiourea, amidine, or guanidine) .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrimidine core with two chlorine atoms, an amino group, and a carboxylic acid group . The presence of these functional groups makes it a suitable precursor for a number of structural alterations in the synthesis of pyrimidine-based compounds .Chemical Reactions Analysis

The halogenated pyrimidines can incorporate nucleophiles regioselectively via S_NAr reaction . Substitution reactions that include Grignard agents , cross-coupling reactions to build aryl-heteroaryl or heteroaryl-heteroaryl bonds , and alkoxy and amino groups are possible. The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .Wissenschaftliche Forschungsanwendungen

Co-crystal Design and Characterization

Research involving derivatives of 2-Amino-4,6-dichloro-pyrimidine-5-carboxylic acid, such as 4-amino-5-chloro-2,6-dimethylpyrimidine, has led to the design and characterization of co-crystals with various carboxylic acids. These studies highlight the potential of pyrimidine derivatives in developing materials with desired crystal structures and properties, leveraging hydrogen bonding and halogen interactions for the formation of stable, complex architectures (Rajam et al., 2018).

Structural Analysis and Drug Design

This compound derivatives have been analyzed for their structural properties, including tautomerism and disorder in crystalline forms. These analyses contribute to a deeper understanding of molecular recognition processes in biology and medicine, which is crucial for targeted drug design and development (Rajam et al., 2017).

Biological Importance and Synthesis

Studies have also focused on the biological importance of pyrimidine derivatives, illustrating their role in nucleic acids and potential in anti-malarial chemotherapy. The synthesis of compounds like 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate showcases the exploration of these molecules in treating diseases and understanding their biological interactions (Balasubramani et al., 2007).

Peptidomimetics and Amino Acid Analogues

The development of amino acid and peptide analogues using 2-Amino-4-pyrrolidinothieno[2,3-d]pyrimidine-6-carboxylic acid, a related compound, for the synthesis of peptidomimetics, highlights the versatility of pyrimidine derivatives in creating molecules that mimic the structure and function of biological macromolecules. This research opens new avenues in drug development and the creation of novel therapeutic agents (Bissyris et al., 2005).

Antiviral and Antimicrobial Activity

The exploration of this compound derivatives in antiviral and antimicrobial applications is significant. Studies on compounds like carbocyclic 2',3'-didehydro-2',3'-dideoxy 2,6-disubstituted purine nucleosides demonstrate the potential of these derivatives in inhibiting the replication of viruses such as HIV, offering a promising route for antiretroviral drug development (Vince & Hua, 1990).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-amino-4,6-dichloropyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2N3O2/c6-2-1(4(11)12)3(7)10-5(8)9-2/h(H,11,12)(H2,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTQVMKIYUNUTJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)N)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2725137.png)

![4-[5-(6-tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-N,N-dimethylaniline](/img/structure/B2725138.png)

![6-methyl-2-((2-morpholino-2-oxoethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2725140.png)

![3-chloro-2,2-dimethyl-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2725145.png)

![2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2725147.png)

![2-Bromo-5-chloro-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B2725148.png)

![3-(4-chlorophenyl)-9-(furan-2-ylmethyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2725155.png)

![4-[4-(tert-butyl)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2725158.png)